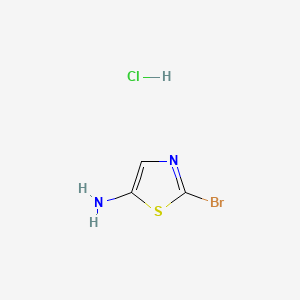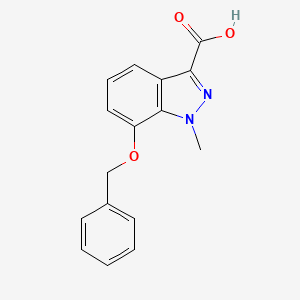
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5
概要
説明
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 is a quinoline derivative that features a cyclopropyl group and a fluorophenyl ring. This compound is notable for its potential biological activity, given its unique structure. It is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cholesterol levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 typically involves a multi-step process. One common method starts with the readily available 4-bromoquinoline. The key steps include:
Suzuki–Miyaura Coupling: This reaction involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the fluorophenyl group.
Minisci C–H Alkylation: This step introduces the cyclopropyl group through a radical-mediated alkylation.
Oxidation: The final step involves the oxidation of the intermediate to form the desired quinolinemethanol compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale implementation. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of eco-friendly reaction conditions and efficient stepwise processes is emphasized to make the production sustainable .
化学反応の分析
Types of Reactions
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Medicine: It is particularly significant in the synthesis of cholesterol-lowering agents like pitavastatin.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 involves its interaction with specific molecular targets. In the context of cholesterol-lowering agents, it acts as an HMG-CoA reductase inhibitor. This inhibition leads to a decrease in cholesterol synthesis in the liver, thereby lowering blood cholesterol levels. The compound’s structure allows it to bind effectively to the enzyme, blocking its activity .
類似化合物との比較
Similar Compounds
Pitavastatin: A cholesterol-lowering agent with a similar quinoline structure.
Atorvastatin: Another statin with a different core structure but similar pharmacological effects.
Rosuvastatin: A statin with a sulfonamide group, differing from the cyclopropyl and fluorophenyl groups in the compound of interest.
Uniqueness
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 is unique due to its specific combination of a cyclopropyl group and a fluorophenyl ring, which provides superior resistance to metabolism and prolongs its duration of action compared to other statins .
特性
IUPAC Name |
[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2/i5D2,6D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDBNPUFMDGFZ-ZUIAZTCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/new.no-structure.jpg)
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)


![6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene](/img/structure/B585942.png)





![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)
